molecular formula C10H14O3 B053474 3,4,5-Trimethoxytoluene CAS No. 6443-69-2

3,4,5-Trimethoxytoluene

Cat. No. B053474
CAS RN: 6443-69-2
M. Wt: 182.22 g/mol
InChI Key: KCIZTNZGSBSSRM-UHFFFAOYSA-N
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Patent
US07528271B2

Procedure details

To a round-bottom flask (20 mL) equipped with a reflux condenser was added a solution of commercial 3,4,5-trimethoxy-toluene (0.547 g, 3 mmol) in AcOH (3 mL), followed by para-toluenesulfonic acid monohydrate (57 mg, 0.3 mmol) as catalyst. The oxidant H2O2 (30%, 0.65 mL, 6 mmol) was then added. The reaction mixture was stirred and heated at 75° C. for 30 min. The resulting dark-red solution was cooled to 0-5° C., and concentrated HNO3 (90%, 1.5 mmol) was then slowly added. The cold solution was poured into H2O (50 mL) and extracted with CH2Cl2 (3×50 mL). The combined organic layers were washed with H2O (80 mL) in order to remove traces of AcOH, dried (Na2SO4) and filtered. When the solvent was evaporated under vacuum, the final crude (0.528 g, dark-red oil) was dissolved in boiling hexane (70 mL), filtered, and the solvent was removed to give the pure 2,3-Dimethoxy-5- methyl-[1,4]benzoquinone (0.480 g, 88% yield) as red needles. 1H NMR (400 MHz, CDCl3, ppm): δ2.04 [d, 3H, J=1.6 Hz, CH3], 4.00 [s, 3H, OCH3], 4.02 [s, 3H, OCH3], 6.43-6.44 [q, 1H, Jm=1.6 Hz]. 13C NMR (400 MHz, CDCl3, ppm): δ15.4, 31.1, 61.2, 131.3, 144.0, 144.9, 145.1, 184.1, 184.4. MS m/z (%): 182 (85), 167 (32), 153 (13), 137 (100), 121 (6), 111(23), 96 (12), 83 (67), 69 (31), 53 (15).
Quantity
0.547 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
57 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH3:13])[CH:6]=[C:7]([O:11]C)[C:8]=1[O:9][CH3:10].OO.[N+]([O-])(O)=[O:17].O>CC(O)=O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:10][O:9][C:8]1[C:7](=[O:11])[CH:6]=[C:5]([CH3:13])[C:4](=[O:17])[C:3]=1[O:2][CH3:1] |f:5.6|

Inputs

Step One
Name
Quantity
0.547 g
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)C
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0.65 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
1.5 mmol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
57 mg
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round-bottom flask (20 mL) equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark-red solution was cooled to 0-5° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O (80 mL) in order
CUSTOM
Type
CUSTOM
Details
to remove traces of AcOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
When the solvent was evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the final crude (0.528 g, dark-red oil) was dissolved
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
COC=1C(C=C(C(C1OC)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 175.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.